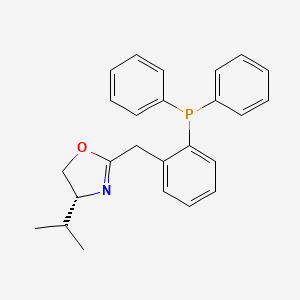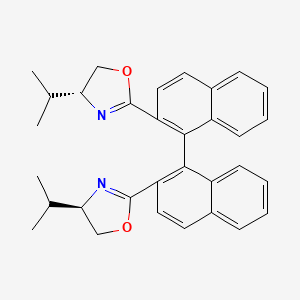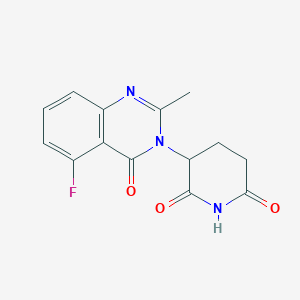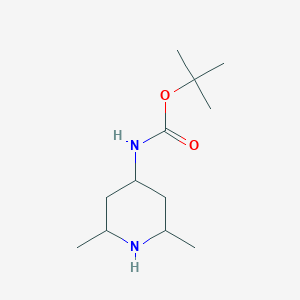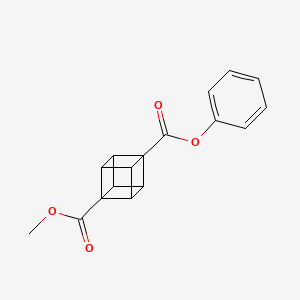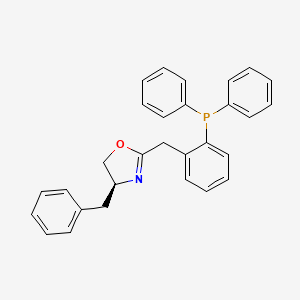
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole is a chiral phosphine ligand that has gained significant attention in the field of asymmetric catalysis. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in various catalytic processes. The presence of both phosphine and oxazole moieties in its structure allows for unique coordination properties, enhancing its effectiveness in catalytic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Diphenylphosphino Group: The diphenylphosphino group is attached using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine moiety, forming phosphine oxides.
Reduction: Reduction reactions can occur at the oxazole ring, leading to the formation of dihydrooxazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium catalysts and bases such as potassium carbonate (K2CO3) are often used in substitution reactions.
Major Products:
Phosphine Oxides: Formed through oxidation of the phosphine group.
Dihydrooxazole Derivatives: Resulting from reduction of the oxazole ring.
Functionalized Derivatives: Obtained through substitution reactions.
科学的研究の応用
(S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions such as hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s ability to form stable metal complexes makes it useful in bioinorganic chemistry for studying metalloproteins and metalloenzymes.
Medicine: Its chiral properties are exploited in the synthesis of pharmaceuticals, particularly in the production of enantiomerically pure drugs.
Industry: The compound is employed in the development of new materials, including polymers and catalysts for industrial processes.
作用機序
The mechanism of action of (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole involves its coordination to transition metals through the phosphine and oxazole moieties. This coordination enhances the reactivity of the metal center, facilitating various catalytic processes. The chiral nature of the ligand allows for the induction of asymmetry in the catalytic reactions, leading to the formation of enantiomerically enriched products.
類似化合物との比較
®-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole: The enantiomer of the compound, which exhibits similar coordination properties but with opposite chirality.
Bis(diphenylphosphino)ethane (DPPE): A commonly used bidentate phosphine ligand with similar coordination properties but lacking the oxazole ring.
Xantphos: A diphosphine ligand with a larger bite angle, providing different steric and electronic properties compared to (S)-4-Benzyl-2-(2-(diphenylphosphino)benzyl)-4,5-dihydrooxazole.
Uniqueness: The uniqueness of this compound lies in its combination of phosphine and oxazole moieties, which allows for versatile coordination chemistry and enhanced catalytic activity. Its chiral nature further distinguishes it from other ligands, making it particularly valuable in asymmetric catalysis.
特性
IUPAC Name |
[2-[[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26NOP/c1-4-12-23(13-5-1)20-25-22-31-29(30-25)21-24-14-10-11-19-28(24)32(26-15-6-2-7-16-26)27-17-8-3-9-18-27/h1-19,25H,20-22H2/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGMNGBDTQMIDH-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)CC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26NOP |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(4-(hydroxymethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B8252600.png)
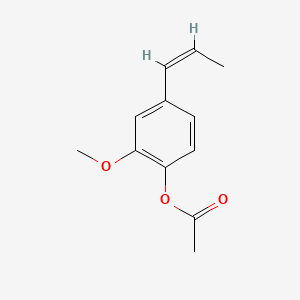

![methyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate;hydrochloride](/img/structure/B8252623.png)
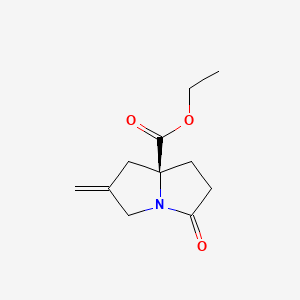
![3-Bromo-5-nitro-[1,1'-biphenyl]-4-amine](/img/structure/B8252646.png)
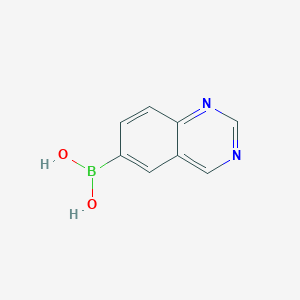

![4-[3,5-bis(4-formyl-3-methoxyphenyl)phenyl]-2-methoxybenzaldehyde](/img/structure/B8252662.png)
